Human Serum Albumin Binding Affinity: PFO3DA vs. PFOA and PFNA
PFO3DA exhibits a human serum albumin (HSA) binding constant of 1.59 × 10⁵ L·mol⁻¹, which is 30% lower than that of the legacy PFAS, perfluorooctanoic acid (PFOA, 2.27 × 10⁵ L·mol⁻¹), and an order of magnitude lower than the high-binding legacy PFAS, perfluorononanoic acid (PFNA, 7.81 × 10⁶ L·mol⁻¹) [1][2]. This difference in binding affinity is a direct, quantifiable differentiator for biological studies.
| Evidence Dimension | Human Serum Albumin (HSA) Binding Constant (K_a) |
|---|---|
| Target Compound Data | 1.59 × 10⁵ L·mol⁻¹ |
| Comparator Or Baseline | PFOA: 2.27 × 10⁵ L·mol⁻¹; PFNA: 7.81 × 10⁶ L·mol⁻¹; HFPO-TA: 3.70 × 10⁶ L·mol⁻¹ |
| Quantified Difference | PFO3DA binding is 30% weaker than PFOA and 20-fold weaker than PFNA. |
| Conditions | Multi-spectroscopy at 298 K, with HSA at 1×10⁻⁶ mol·L⁻¹. |
Why This Matters
For researchers modeling PFAS bioaccumulation or toxicokinetics, the use of PFO3DA—with its quantitatively distinct and weaker HSA binding—is essential to avoid overestimation of plasma protein binding and consequent errors in predicted free fraction and tissue distribution.
- [1] Wang, Y., et al. Binding Affinity and Mechanism of Six PFAS with Human Serum Albumin: Insights from Multi-Spectroscopy, DFT and Molecular Dynamics Approaches. Toxics, 2024, 12(1), 51. View Source
- [2] DOAJ record for Toxics 2024, 12(1), 51, containing abstract and key data. View Source
